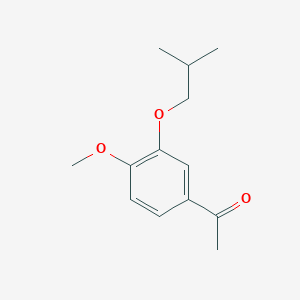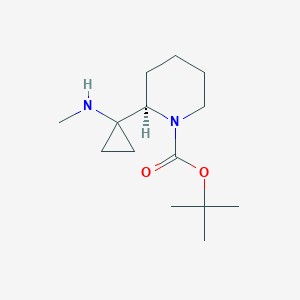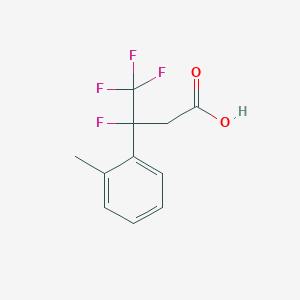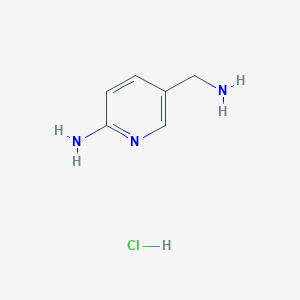
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group and an ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The catalyst used can be a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the ether linkage between the two aromatic rings.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a component in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. Additionally, the compound’s aromatic structure enables it to participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorobenzyl)oxy)benzaldehyde
- 3-((3-Chlorobenzyl)oxy)-2-ethoxybenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde is unique due to the specific positioning of the chlorobenzyl and ethoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For instance, the presence of the chlorine atom can enhance the compound’s reactivity in certain substitution reactions, while the ethoxy group can influence its solubility and interaction with other molecules.
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-8-4-6-13(10-18)16(15)20-11-12-5-3-7-14(17)9-12/h3-10H,2,11H2,1H3 |
InChI Key |
WFSRWPZDUQXTMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)




![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)



